Rosterolone
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for Rosterolone involve several steps. The compound is synthesized from mesterolone by introducing a propyl group at the 17α position. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the substitution reaction .
Chemical Reactions Analysis
Rosterolone undergoes various types of chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl group, converting it into a ketone.
Reduction: The ketone group can be reduced back to a hydroxyl group.
Substitution: The propyl group at the 17α position can be substituted with other alkyl groups under specific conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Rosterolone has shown some efficacy in the treatment of acne due to its antiandrogenic properties . It has been studied for its potential to suppress sebaceous gland activity without influencing circulating testosterone concentrations . In addition to dermatological applications, this compound has been explored for its potential use in treating androgen-dependent conditions .
Mechanism of Action
Rosterolone exerts its effects by acting as an antagonist to androgen receptors. It binds to these receptors, preventing androgens like testosterone from exerting their effects. This leads to a reduction in androgenic activity, which is beneficial in conditions like acne where androgens play a significant role . The molecular targets and pathways involved include the androgen receptor signaling pathway .
Comparison with Similar Compounds
Rosterolone is similar to other steroidal antiandrogens such as cyproterone acetate and spironolactone. it is unique in its lack of systemic effects when administered topically . Other similar compounds include:
Mesterolone: An androgen and anabolic steroid used to treat low testosterone levels.
Cyproterone Acetate: A steroidal antiandrogen used in the treatment of prostate cancer and severe acne.
Spironolactone: A potassium-sparing diuretic with antiandrogenic properties used to treat acne and hirsutism.
This compound’s uniqueness lies in its specific antiandrogenic activity without systemic effects, making it a promising candidate for topical treatments .
Properties
CAS No. |
79243-67-7 |
---|---|
Molecular Formula |
C23H38O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(1S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-17-propyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H38O2/c1-5-10-23(25)12-9-19-18-7-6-16-14-17(24)13-15(2)22(16,4)20(18)8-11-21(19,23)3/h15-16,18-20,25H,5-14H2,1-4H3/t15-,16-,18-,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
IMFNBOMNWHWKQD-MXENSADDSA-N |
Isomeric SMILES |
CCC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3([C@H](CC(=O)C4)C)C)C)O |
SMILES |
CCCC1(CCC2C1(CCC3C2CCC4C3(C(CC(=O)C4)C)C)C)O |
Canonical SMILES |
CCCC1(CCC2C1(CCC3C2CCC4C3(C(CC(=O)C4)C)C)C)O |
79243-67-7 | |
Synonyms |
17 alpha-propylmesterolone 17 beta-hydroxy-1 alpha-methyl-17 alpha-propyl-5 alpha-androstan-3-one 17-hydroxy-1-methyl-17-propylandrostan-3-one 17-propylmesterolone SH 434 SH-434 WIN 17665 |
Origin of Product |
United States |
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